molecular formula C22H16Cl2N2O2 B4842216 3,4-dichloro-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide

3,4-dichloro-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide

Cat. No. B4842216
M. Wt: 411.3 g/mol
InChI Key: MYHBREVNJDIWJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-dichloro-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide is a chemical compound that has gained significant attention in scientific research. This compound is commonly referred to as DCB and has been the subject of numerous studies due to its unique properties. DCB has been synthesized using various methods, and its mechanism of action has been studied extensively.

Mechanism of Action

The mechanism of action of DCB is not fully understood, but studies have shown that it targets various cellular pathways. DCB has been shown to inhibit the activity of histone deacetylases (HDACs), which play a critical role in gene expression. HDACs are overexpressed in many types of cancer, and their inhibition by DCB can induce apoptosis in cancer cells. DCB has also been shown to inhibit the activity of topoisomerase II, an enzyme that plays a critical role in DNA replication and repair.
Biochemical and Physiological Effects
DCB has been shown to have various biochemical and physiological effects. Studies have shown that DCB can induce apoptosis in cancer cells by activating caspases, a family of enzymes that play a critical role in programmed cell death. DCB has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes. Additionally, DCB has been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

DCB has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have potent anti-cancer properties. DCB has also been shown to have antibacterial and antifungal properties, making it a useful tool for studying these organisms. However, DCB also has some limitations. It can be toxic to cells at high concentrations, and its mechanism of action is not fully understood. Additionally, DCB has not been extensively studied in vivo, and its efficacy in animal models is not well established.

Future Directions

There are several future directions for research on DCB. One area of interest is the development of DCB analogs with improved potency and selectivity. Another area of interest is the study of DCB in animal models to determine its efficacy in vivo. Additionally, further studies are needed to fully understand the mechanism of action of DCB and its potential use in the treatment of various diseases.

Scientific Research Applications

DCB has been the subject of numerous scientific studies due to its unique properties. One of the most significant applications of DCB is in the field of cancer research. Studies have shown that DCB has potent anti-cancer properties and can induce apoptosis in cancer cells. DCB has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, DCB has been studied for its antibacterial and antifungal properties.

properties

IUPAC Name

3,4-dichloro-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16Cl2N2O2/c1-12-8-19-20(9-13(12)2)28-22(26-19)15-4-3-5-16(10-15)25-21(27)14-6-7-17(23)18(24)11-14/h3-11H,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYHBREVNJDIWJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-dichloro-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide
Reactant of Route 2
3,4-dichloro-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide
Reactant of Route 3
Reactant of Route 3
3,4-dichloro-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide
Reactant of Route 4
Reactant of Route 4
3,4-dichloro-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide
Reactant of Route 5
Reactant of Route 5
3,4-dichloro-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide
Reactant of Route 6
Reactant of Route 6
3,4-dichloro-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.